2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene
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Overview
Description
2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene is an organic compound with the molecular formula C8H2ClF6NO2. It is characterized by the presence of a nitro group, a chloro group, and two trifluoromethyl groups attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Scientific Research Applications
2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
“2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly affecting the respiratory system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene typically involves the nitration of 2-chloro-3,5-bis(trifluoromethyl)benzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The compound is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents, though these reactions are less frequently performed.
Major Products Formed
Reduction: 2-Chloro-1-amino-3,5-bis(trifluoromethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene is primarily related to its ability to interact with various molecular targets. The nitro group can participate in redox reactions, while the chloro and trifluoromethyl groups influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways and lead to specific biochemical effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3,5-dinitrobenzotrifluoride: Similar structure but with an additional nitro group.
2-Chloro-1-nitro-3-(trifluoromethyl)benzene: Similar but with only one trifluoromethyl group.
3,5-Dinitrobenzotrifluoride: Lacks the chloro group but has two nitro groups.
Uniqueness
2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of two trifluoromethyl groups significantly enhances its electron-withdrawing capability, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
2-chloro-1-nitro-3,5-bis(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF6NO2/c9-6-4(8(13,14)15)1-3(7(10,11)12)2-5(6)16(17)18/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRFDZOBCZLPRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)[N+](=O)[O-])C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF6NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445181 |
Source
|
Record name | 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
654-55-7 |
Source
|
Record name | 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=654-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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